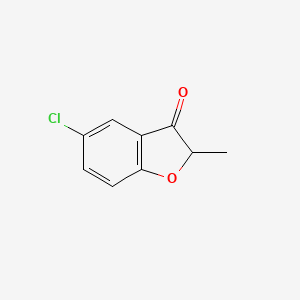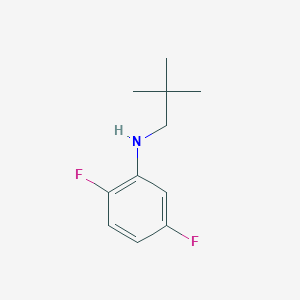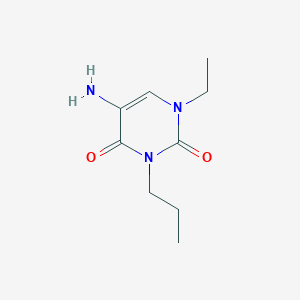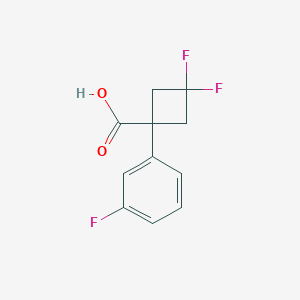
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group. It is a white crystalline solid and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-oxocyclobutane precursors.
Carboxylation: The resulting intermediate is then subjected to carboxylation to form the desired carboxylic acid.
Análisis De Reacciones Químicas
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects .
Comparación Con Compuestos Similares
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: This compound lacks the additional fluorine atoms on the cyclobutane ring, making it less reactive.
3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride: This compound has a different functional group (amine) and is used in different applications.
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluorophenyl group, which alters its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H9F3O2 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Clave InChI |
ATOPTYVTXFFFKX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13301536.png)

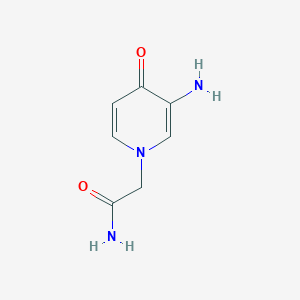
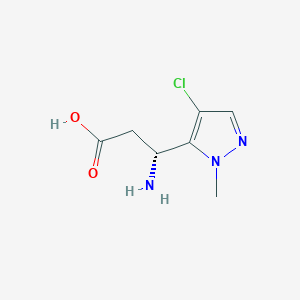
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
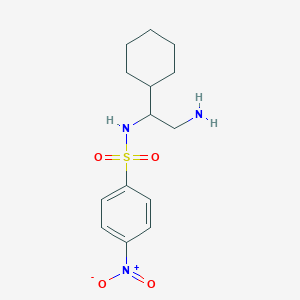
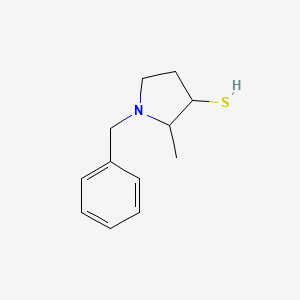
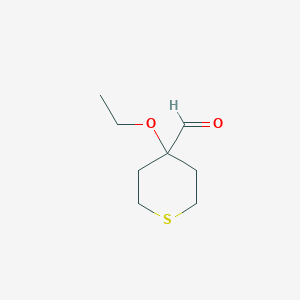
![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)
